Dipropyl heptanedioate
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Overview
Description
Dipropyl heptanedioate is an organic compound belonging to the ester family. It is formed by the esterification of heptanedioic acid (also known as pimelic acid) with propanol. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This compound, with its unique chemical structure, finds applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl heptanedioate can be synthesized through the esterification reaction between heptanedioic acid and propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to speed up the reaction. The general reaction scheme is as follows:
Heptanedioic acid+2Propanol→Dipropyl heptanedioate+Water
The reaction is usually carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where heptanedioic acid and propanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products. The use of azeotropic distillation can help in the efficient removal of water, thus enhancing the yield of the ester.
Chemical Reactions Analysis
Types of Reactions
Dipropyl heptanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptanedioic acid and propanol.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Major Products Formed
Hydrolysis: Heptanedioic acid and propanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Dipropyl heptanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of dipropyl heptanedioate largely depends on its chemical reactivity, particularly its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing heptanedioic acid and propanol. The released heptanedioic acid can then participate in various metabolic pathways, while propanol can be further metabolized or excreted.
Comparison with Similar Compounds
Similar Compounds
Diethyl heptanedioate: Another ester of heptanedioic acid but with ethyl groups instead of propyl.
Dimethyl heptanedioate: Similar structure but with methyl groups.
Dipropyl adipate: An ester of adipic acid (a shorter dicarboxylic acid) with propyl groups.
Uniqueness
Dipropyl heptanedioate is unique due to its specific chain length and the presence of propyl groups, which can influence its physical properties such as boiling point, solubility, and reactivity compared to its analogs with different alkyl groups.
Properties
CAS No. |
51238-92-7 |
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Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
dipropyl heptanedioate |
InChI |
InChI=1S/C13H24O4/c1-3-10-16-12(14)8-6-5-7-9-13(15)17-11-4-2/h3-11H2,1-2H3 |
InChI Key |
PKQHRIXOXXYVJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCCCCC(=O)OCCC |
Origin of Product |
United States |
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